3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine
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Overview
Description
3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine is an organic compound that features a unique azetidine ring substituted with a 4-bromo-2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine typically involves the reaction of 4-bromo-2-chlorophenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of dehalogenated azetidine derivatives.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromo-2-chlorophenyl)methoxy]pyrrolidine
- 3-[(4-Bromo-2-chlorophenyl)methoxy]piperidine
- 3-[(4-Bromo-2-chlorophenyl)methoxy]morpholine
Uniqueness
3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine is unique due to its azetidine ring structure, which imparts specific chemical and biological properties. Compared to similar compounds with different ring structures, it may exhibit distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
3-[(4-bromo-2-chlorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11BrClNO/c11-8-2-1-7(10(12)3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 |
InChI Key |
ORQRTKGOELQUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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